Methyl 2-(4-bromophenyl)-2-diazoacetate
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Overview
Description
“Methyl 2-(4-bromophenyl)-2-diazoacetate” is a compound useful in organic synthesis . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds involves a reliable one-step synthesis of a moderately complex structure . The process includes the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis
The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a reliable one-step synthesis of a moderately complex structure . This process illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 122-124°C, a predicted boiling point of 334.2±17.0 °C, and a predicted density of 1.456±0.06 g/cm3 .Scientific Research Applications
Catalytic Applications in CO2 Fixation
Methyl 2-(4-bromophenyl)-2-diazoacetate, as a component of azo-containing Schiff base metal complexes, has been utilized in the chemical fixation of CO2 into cyclic carbonates. These metal complexes, formed by the coordination of the N and O atoms of the ligands to the metal, exhibit good thermal stability and serve as catalysts in this process, highlighting their potential in carbon capture and utilization strategies (Ikiz et al., 2015).
Synthesis of Bromophenol Derivatives
In the realm of organic synthesis, the compound has been involved in the synthesis of bromophenol derivatives with cyclopropyl moieties. These derivatives have shown efficacy as inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, suggesting their potential application in treating neurological disorders like Alzheimer's and Parkinson's disease (Boztaş et al., 2019).
Cyclopropanation Reactions
Methyl 2-(4-bromophenyl)-2-diazoacetate has been studied for its role in cyclopropanation reactions. Such reactions are essential in synthetic chemistry for creating cyclopropane rings, a common structural motif in many bioactive molecules. Research on the mechanisms of these reactions provides valuable insights into the reactivity and potential applications of these compounds in synthesizing complex molecular architectures (Yueh & Bauld, 1997).
Intramolecular Cyclopropanation
The compound has also been used in enantioselective intramolecular cyclopropanations of allylic and homoallylic diazoacetates. These reactions, catalyzed by chiral dirhodium(II) carboxamide catalysts, produce cyclopropanation products with high yields and enantioselectivity, making them valuable for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals (Doyle et al., 1995).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-diazoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBXRZMMASSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-diazoacetate |
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